Bt2cGMP (sodium)
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Overview
Description
Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium (Bt2cGMP sodium) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is widely used in scientific research due to its ability to activate cGMP-dependent protein kinase (PKG) and inhibit the release of arachidonic acid in human platelets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium involves the esterification of guanosine 3’,5’-cyclic monophosphate with butyric anhydride. The reaction is typically carried out in an anhydrous solvent such as dimethylformamide (DMF) under basic conditions using a catalyst like pyridine .
Industrial Production Methods
Industrial production of Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and yield. The compound is then crystallized and dried under controlled conditions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the butyryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols are often used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives and substituted analogs, which can have different biological activities .
Scientific Research Applications
Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium is extensively used in scientific research due to its ability to mimic the effects of cGMP. Some of its applications include:
Chemistry: Used as a tool to study cGMP-dependent pathways and reactions.
Biology: Investigates the role of cGMP in cellular processes such as cell signaling and differentiation.
Medicine: Explores potential therapeutic applications, including its role in pain management and wound healing.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium exerts its effects by activating cGMP-dependent protein kinase (PKG). This activation leads to the phosphorylation of various target proteins, resulting in changes in cellular functions. It also inhibits the release of arachidonic acid in human platelets, which plays a role in inflammation and pain modulation .
Comparison with Similar Compounds
Similar Compounds
Dibutyryl adenosine 3’,5’-cyclic monophosphate (Bt2cAMP): Another cell-permeable analog, but of cyclic adenosine monophosphate (cAMP).
8-Bromo-cGMP: A brominated analog of cGMP with similar biological activities.
Uniqueness
Dibutyryl guanosine 3’,5’-cyclic monophosphate sodium is unique due to its high cell permeability and specific activation of cGMP-dependent protein kinase (PKG). This makes it a valuable tool in research focused on cGMP signaling pathways .
Properties
Molecular Formula |
C18H23N5NaO9P |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
sodium;[6-[2-(butanoylamino)-6-oxo-5H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C18H24N5O9P.Na/c1-3-5-10(24)20-18-21-15-12(16(26)22-18)19-8-23(15)17-14(31-11(25)6-4-2)13-9(30-17)7-29-33(27,28)32-13;/h8-9,12-14,17H,3-7H2,1-2H3,(H,27,28)(H,20,22,24,26);/q;+1/p-1 |
InChI Key |
JNRPODPGSZXSHK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=O)NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] |
Origin of Product |
United States |
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